3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Pyridine Moiety: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the Phenyl Ring: The chlorinated and fluorinated phenyl ring is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a halogenated phenyl derivative and a suitable catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the pyrrolidine ring and a carboxylic acid derivative of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the halogenated phenyl ring, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme involved in a disease pathway.
Pathways Involved: The compound’s effects could be mediated through pathways such as apoptosis (programmed cell death) or signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-11-13(4-6-16(15)20)5-7-18(24)22-14-8-10-23(12-14)17-3-1-2-9-21-17/h1-4,6,9,11,14H,5,7-8,10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKWAOPPQISHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.